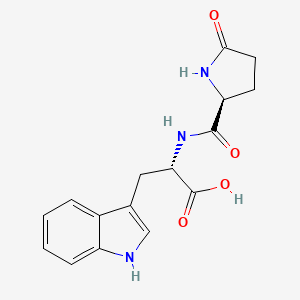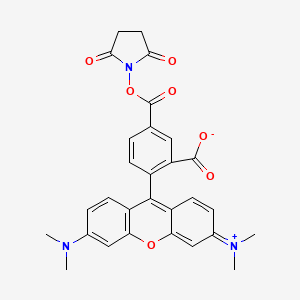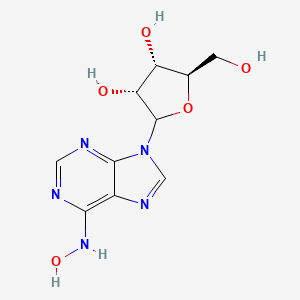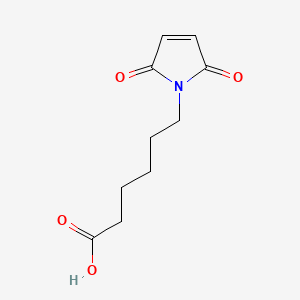
A-802715
Übersicht
Beschreibung
A 802715 ist ein neuartiges Methylxanthin-Derivat. Es ist bekannt für seine Fähigkeit, die endogene Bildung und den Blutspiegel von proinflammatorischen Substanzen zu senken, während es die Bildung und den Blutspiegel von entzündungshemmenden Substanzen wie dem Interleukin-10-Rezeptor und dem Tumornekrosefaktor-Rezeptor erhöht . Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Onkologie, ein großes Potenzial gezeigt.
Herstellungsmethoden
Die Synthese von A 802715 umfasst mehrere Schritte, beginnend mit der Herstellung der Methylxanthin-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Methylxanthin-Kerns: Die Grundstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Vorläufer umfassen.
Funktionalisierung: Die Grundstruktur wird dann funktionalisiert, um die gewünschten Substituenten wie die Hydroxy- und Methylgruppen einzuführen.
Vorbereitungsmethoden
The synthesis of A 802715 involves several steps, starting with the preparation of the methylxanthine core structure. The synthetic route typically includes the following steps:
Formation of the Methylxanthine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate precursors.
Functionalization: The core structure is then functionalized to introduce the desired substituents, such as the hydroxy and methyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
A 802715 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um bestimmte Substituenten durch andere funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
A 802715 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Zellzyklusstudien: A 802715 wird verwendet, um die Auswirkungen von Bestrahlungsinduzierten Zellzyklusblockaden und S-Phasen-Gehalten zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf entzündungsbedingte und immunbedingte Krankheiten abzielen.
Wirkmechanismus
A 802715 übt seine Wirkungen über mehrere Mechanismen aus:
Hemmung des Tumornekrosefaktors: Es hemmt den Tumornekrosefaktor, ein wichtiges proinflammatorisches Zytokin, das an verschiedenen entzündungsbedingten und immunbedingten Reaktionen beteiligt ist.
Hemmung von T-Lymphozyten: Die Verbindung hemmt auch T-Lymphozyten, die eine entscheidende Rolle bei der Immunantwort spielen.
Modulation des Zellzyklus: A 802715 verstärkt die Unterdrückung des S-Phasen-Eintritts und verlängert die G2/M-Blockade, abhängig vom p53-Status der Zelllinie.
Wirkmechanismus
A 802715 exerts its effects through several mechanisms:
Tumor Necrosis Factor Inhibition: It inhibits tumor necrosis factor, a key pro-inflammatory cytokine involved in various inflammatory and immune responses.
T Lymphocyte Inhibition: The compound also inhibits T lymphocytes, which play a crucial role in the immune response.
Cell Cycle Modulation: A 802715 enhances the suppression of S-phase entry and prolongs the G2/M block, depending on the p53 status of the cell line.
Vergleich Mit ähnlichen Verbindungen
A 802715 ist im Vergleich zu anderen Methylxanthin-Derivaten aufgrund seiner spezifischen Wirkungen auf proinflammatorische und entzündungshemmende Substanzen einzigartig. Ähnliche Verbindungen umfassen:
Pentoxifyllin: Ein weiteres Methylxanthin-Derivat mit immunmodulatorischen Wirkungen.
Propentofyllin: Bekannt für seine neuroprotektiven und entzündungshemmenden Eigenschaften.
A 802715 zeichnet sich durch seine höhere Toxizität und die spezifische Modulation von Immunantworten aus, was es zu einer wertvollen Verbindung für die Forschung in der Immunologie und Onkologie macht .
Eigenschaften
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAARSDXHSHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148237 | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107767-58-8 | |
| Record name | A 802715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)










